Cas no 32140-49-1 ((2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid)

(2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a hydroxyphenyl group at the β-position of its alanine backbone. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive peptides and enzyme inhibitors. Its stereospecific (R)-configuration ensures precise molecular interactions in asymmetric synthesis and drug design. The phenolic hydroxyl group enhances solubility in polar solvents and provides a reactive site for further functionalization. This amino acid is commonly utilized in studies involving neurotransmitter analogs and metabolic pathway modulation due to its structural similarity to tyrosine derivatives. High-purity grades are available for research applications requiring strict enantiomeric control.
(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid structure
32140-49-1 structure
Product Name:(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
CAS No:32140-49-1
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD03788083
CID:53849
PubChem ID:6950580
Update Time:2025-08-05

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid
    • 3-HYDROXY-D-PHENYLALANINE
    • D-m-Tyrosine
    • D-Phe(3-OH)-OH
    • H-D-meta-Tyr-OH
    • (R)-M-TYROSINE
    • 3-hydroxyphenylalanine
    • AC1OCTY4
    • D-3-hydroxyphenylalanine
    • D-META-TYROSINE
    • L-3-hydroxyphenylalanine
    • L-m-tyrosine
    • meta-tyrosine
    • D-Phenylalanine, 3-hydroxy-
    • MFCD03788083
    • EN300-98885
    • 32140-49-1
    • AS-38542
    • CS-0060412
    • (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate
    • H-D-PHE(3-OH)-OH
    • AM83355
    • SCHEMBL4356402
    • (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
    • Z995228562
    • DTXSID601019808
    • AKOS016842414
    • MDL: MFCD03788083
    • Inchi: 1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
    • InChI Key: JZKXXXDKRQWDET-MRVPVSSYSA-N
    • SMILES: OC([C@@H](CC1C=CC=C(C=1)O)N)=O

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.4
  • Topological Polar Surface Area: 83.6A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.333
  • Boiling Point: 387.2℃ at 760 mmHg
  • Flash Point: 188°C
  • Refractive Index: 1.614
  • PSA: 83.55
  • LogP: 1.04690

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid Security Information

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(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:32140-49-1)(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Order Number:A875693
Stock Status:in Stock
Quantity:1.0g/500.0mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:47
Price ($):248.0/165.0
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(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid Related Literature

Additional information on (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid

Introduction to (2R)-2-amino-3-(3-hydroxyphenyl)propanoic Acid and Its Significance in Modern Chemical Biology

The compound with the CAS number 32140-49-1 is identified as (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid, a molecule that has garnered considerable attention in the field of chemical biology due to its unique structural and functional properties. This amino acid derivative, characterized by its chiral center and hydroxyl-substituted phenyl ring, exhibits a range of biological activities that make it a valuable candidate for further research and development.

In recent years, the study of chiral amino acids has seen significant advancements, particularly in understanding their role in enzyme inhibition and drug design. The stereochemistry of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid plays a crucial role in determining its interaction with biological targets. The presence of the (2R) configuration at the chiral center enhances its binding affinity to specific enzymes, making it a promising scaffold for the development of novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. Research has demonstrated that structurally similar amino acids can modulate neurotransmitter systems, which has led to investigations into the effects of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid on brain function. Studies have shown that it can interact with serotonin and dopamine receptors, suggesting its potential as an adjunct therapy for conditions such as depression and anxiety.

The hydroxyl group on the phenyl ring of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid also contributes to its biological activity by participating in hydrogen bonding interactions. This feature is particularly important in drug design, as hydrogen bonding is a key factor in the binding affinity between a drug and its target receptor. The ability to fine-tune these interactions through structural modifications offers a pathway to develop more effective and selective drugs.

Moreover, the compound's solubility profile makes it suitable for various pharmaceutical applications. Its ability to dissolve in both water and organic solvents enhances its bioavailability, which is critical for drug formulation. This property allows for the development of formulations that can be administered orally or through other routes, broadening its therapeutic potential.

In the realm of drug discovery, computational methods have been increasingly utilized to predict the biological activity of molecules like (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid. Advanced algorithms can simulate molecular interactions, providing insights into how this compound might behave within biological systems. These computational approaches have accelerated the drug discovery process, enabling researchers to identify promising candidates more efficiently.

The synthesis of enantiomerically pure compounds such as (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid remains a challenge due to their stereochemical complexity. However, recent advancements in asymmetric synthesis have made it possible to produce these compounds with high enantiomeric purity. These techniques have opened new avenues for exploring the therapeutic potential of chiral amino acids like this one.

Epidemiological studies have also highlighted the importance of dietary amino acids in maintaining health and preventing disease. While synthetic versions like (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid are not yet widely available as supplements, their potential benefits are being actively researched. The ability to modulate biological pathways through carefully designed amino acid derivatives could lead to novel strategies for disease prevention and treatment.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into clinical practice. As our understanding of molecular interactions continues to grow, compounds like (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid are poised to play a significant role in next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:32140-49-1)(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
A875693
Purity:99%/99%
Quantity:1.0g/500.0mg
Price ($):248.0/165.0
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